molecular formula C9H7BrClN B1513004 5-Bromoquinoline hydrochloride CAS No. 421580-26-9

5-Bromoquinoline hydrochloride

Cat. No.: B1513004
CAS No.: 421580-26-9
M. Wt: 244.51 g/mol
InChI Key: RIRLBGYZMSIHBI-UHFFFAOYSA-N
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Description

5-Bromoquinoline hydrochloride is a useful research chemical with a molecular weight of 244.52 . It is a heterocyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

Quinoline, the parent compound of this compound, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The bromine atom is attached to the 5th carbon of the quinoline ring .


Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, have been functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 244.52 .

Scientific Research Applications

Reactivity and Synthesis

  • Reactivity Mapping : 5-Bromoquinoline hydrochloride and related bromoquinolines were used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl systems. The reactivity varied based on the quinoline's electron distribution, indicating its utility in exploring reactivity patterns in organic chemistry (Håheim et al., 2019).

  • Chemoselective Synthesis : It's instrumental in the chemoselective synthesis of sulfonate derivatives with potential antimicrobial activities. This highlights its role in developing new antimicrobial compounds (Krishna, 2018).

Ligand Formation and Optical Properties

  • Ligand Formation : Utilized in Friedländer synthesis for producing bidentate and tridentate 6-bromoquinoline derivatives. These derivatives are pivotal in forming bi- or poly-quinolines with notable optical properties (Hu, Zhang, & Thummel, 2003).

  • Fluorescent Brightening Agents : Played a role in the synthesis of 2-aryl-6-substituted quinolines, which were explored as potential fluorescent brightening agents. This application demonstrates its relevance in materials science and photophysical studies (Rangnekar & Shenoy, 1987).

Medicinal Chemistry and Drug Synthesis

  • Prodrug Systems : Contributed to the synthesis of novel 2-aryl-5-nitroquinolines as potential prodrug systems. These prodrugs are designed for bioreductive activation, underscoring its role in medicinal chemistry and drug development (Couch, Burke, Knox, & Moody, 2008).

  • AMPA Receptor Antagonist Synthesis : A key precursor in synthesizing the AMPA receptor antagonist SPD 502, demonstrating its importance in neuropharmacology (Geng Min, 2011).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition : Involved in the synthesis of 8-hydroxyquinoline derivatives for investigating their role as corrosion inhibitors in acidic environments. This application is crucial in material science and industrial applications (Rbaa et al., 2018).

Coordination Chemistry

  • Coordination Behavior : Central in the synthesis of 8-quinolylcyclopentadienyl metal complexes, which are significant in coordination chemistry and the study of metal-ligand interactions (Enders, Kohl, & Pritzkow, 2001).

Safety and Hazards

The safety data sheet for 5-Bromoquinoline indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Therefore, the future directions of 5-Bromoquinoline hydrochloride could involve its use in the synthesis of new pharmaceuticals and in other industrial applications.

Properties

IUPAC Name

5-bromoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRLBGYZMSIHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856366
Record name 5-Bromoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421580-26-9
Record name 5-Bromoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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